
Arg-Val-Gln
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arg-Val-Gln is a tripeptide composed of three amino acids: arginine, valine, and glutamine. Tripeptides like this compound are small protein fragments that play significant roles in various biological processes. Arginine is known for its role in protein synthesis and as a precursor for nitric oxide, valine is a branched-chain amino acid essential for muscle metabolism, and glutamine is crucial for immune function and gut health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Val-Gln can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the C-terminal amino acid (glutamine) to the resin, followed by the stepwise addition of valine and arginine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The final product is cleaved from the resin and deprotected to yield the desired tripeptide .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, where automated peptide synthesizers are used to streamline the process. The use of high-efficiency resins and optimized reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the tripeptide .
Analyse Des Réactions Chimiques
Types of Reactions
Arg-Val-Gln can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form nitric oxide and citrulline.
Reduction: Reduction reactions can modify the side chains of the amino acids.
Substitution: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield individual amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are commonly employed.
Substitution: Hydrolysis can be achieved using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Nitric oxide and citrulline from arginine.
Reduction: Modified amino acid side chains.
Substitution: Free arginine, valine, and glutamine.
Applications De Recherche Scientifique
Arg-Val-Gln has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the development of peptide-based drugs and cosmetics.
Mécanisme D'action
The mechanism of action of Arg-Val-Gln involves its interaction with specific molecular targets and pathways. Arginine in the tripeptide can be converted to nitric oxide, which acts as a signaling molecule in various physiological processes. Valine and glutamine contribute to protein synthesis and cellular metabolism. The combined effects of these amino acids result in enhanced cellular functions and overall health benefits .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arg-Gly-Gln: Similar structure but with glycine instead of valine.
Arg-Val-Ala: Contains alanine instead of glutamine.
Lys-Val-Gln: Lysine replaces arginine.
Uniqueness
Arg-Val-Gln is unique due to the specific combination of arginine, valine, and glutamine, which provides distinct biochemical properties and potential therapeutic benefits. The presence of arginine allows for nitric oxide production, while valine and glutamine support muscle metabolism and immune function, respectively .
Propriétés
Numéro CAS |
651354-52-8 |
|---|---|
Formule moléculaire |
C16H31N7O5 |
Poids moléculaire |
401.46 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H31N7O5/c1-8(2)12(14(26)22-10(15(27)28)5-6-11(18)24)23-13(25)9(17)4-3-7-21-16(19)20/h8-10,12H,3-7,17H2,1-2H3,(H2,18,24)(H,22,26)(H,23,25)(H,27,28)(H4,19,20,21)/t9-,10-,12-/m0/s1 |
Clé InChI |
LLQIAIUAKGNOSE-NHCYSSNCSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole](/img/structure/B12518575.png)
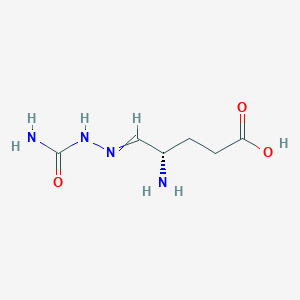
![2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl-](/img/structure/B12518589.png)
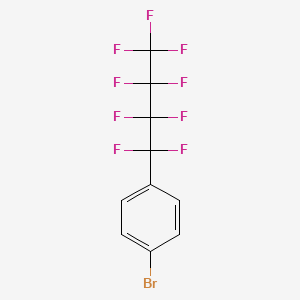
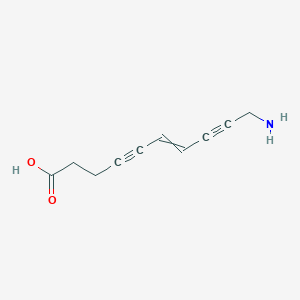
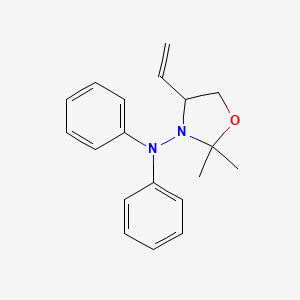
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)

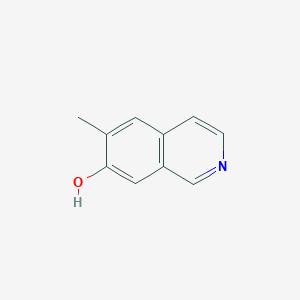

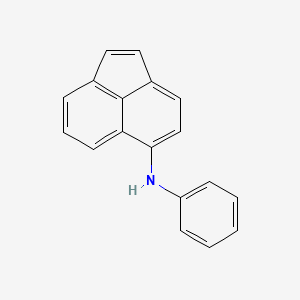
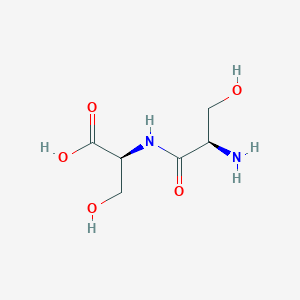
![1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518650.png)
